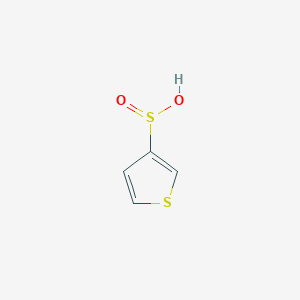

Thiophene-3-sulfinicacid

Description

Historical Context and Evolution of Research on Thiophene (B33073) Sulfinic Acids

The journey of thiophene and its derivatives in scientific research began in 1882 when Viktor Meyer identified thiophene as a contaminant in benzene (B151609). wikipedia.orgslideshare.netnih.gov He discovered that the blue dye indophenin, previously thought to be a reaction of benzene with isatin (B1672199) and sulfuric acid, was actually due to the presence of thiophene. wikipedia.orgslideshare.net This discovery paved the way for the exploration of a new class of heterocyclic compounds. slideshare.netresearchgate.net

The synthesis of thiophenes has evolved significantly since Meyer's initial report. Classical methods include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing reagents like phosphorus pentasulfide (P₄S₁₀). wikipedia.orgderpharmachemica.com Other established methods are the Gewald reaction and the Volhard–Erdmann cyclization. wikipedia.org Over the years, research has focused on developing more efficient and versatile synthetic routes, including metal-catalyzed methods to produce a wide array of thiophene derivatives. nih.govorganic-chemistry.org

Sulfenic acids (R-S-OH), the class of compounds to which thiophene-3-sulfinic acid belongs, are generally known for their high reactivity and instability, often existing only as transient intermediates. wikipedia.org However, researchers have successfully synthesized stable sulfenic acids by incorporating sterically bulky groups that prevent self-condensation. wikipedia.orgacs.org The direct oxidation of a corresponding thiol is the most straightforward method for synthesizing sulfenic acids. acs.org While simple sulfenic acids are highly reactive, their stabilized counterparts have been crucial in understanding their chemical and physical properties. wikipedia.orgresearchgate.net

Significance of Thiophene-3-sulfinic Acid in Modern Organic Chemistry Research

Thiophene and its derivatives are vital building blocks in the synthesis of numerous agrochemicals and pharmaceuticals. wikipedia.orgencyclopedia.pub A key aspect of their utility is the principle of bioisosterism, where a thiophene ring can often replace a benzene ring in a biologically active molecule without a loss of activity. wikipedia.orgrroij.com This is evident in several commercial drugs. nih.govencyclopedia.pubmdpi.com

Thiophene-3-sulfinic acid and related sulfinates are significant as synthetic intermediates. The sulfinate group can be a precursor to other functional groups, enhancing the synthetic versatility of the thiophene scaffold. For instance, sulfinate esters can be synthesized from aryl iodides through a copper-catalyzed C-S bond formation followed by oxidation. rsc.org These esters are valuable in various chemical transformations. rsc.org

The reactivity of the thiophene ring is central to its importance. It is considered an electron-rich heterocycle and is highly reactive towards electrophilic substitution reactions such as acylation and sulfonation. wikipedia.orgresearchgate.netderpharmachemica.com This reactivity allows for the introduction of various functional groups, making thiophene derivatives versatile synthons in organic synthesis.

Overview of Key Research Areas and Challenges for Thiophene-3-sulfinic Acid

A primary challenge in the study of sulfenic acids, including thiophene-3-sulfinic acid, is their inherent instability. wikipedia.org Simple sulfenic acids are prone to disproportionation to form thiosulfinates and sulfonic acids. rsc.org Much of the research in this area focuses on developing methods to generate and utilize these reactive intermediates in situ or to synthesize sterically hindered, stable analogs for easier handling and study. acs.orgresearchgate.net

Current research is exploring new synthetic methodologies for creating functionalized thiophenes and their derivatives. organic-chemistry.org This includes the development of metal-free synthesis routes and the use of novel sulfur sources. organic-chemistry.org For example, a recent method describes the synthesis of sulfinate esters from aryl iodides, which provides a pathway to a variety of these compounds from readily available starting materials. rsc.org

Future research directions for compounds like thiophene-3-sulfinic acid involve further exploration of their reactivity and potential applications. This includes their use in stereoselective transformations, where the chiral nature of some sulfinate esters can be exploited. rsc.org Computational studies and docking models may also guide the design of new thiophene-based compounds with specific biological activities. ontosight.ai The synthesis and biological evaluation of novel derivatives remain a key focus for medicinal and organic chemists. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C4H4O2S2 |

|---|---|

Molecular Weight |

148.2 g/mol |

IUPAC Name |

thiophene-3-sulfinic acid |

InChI |

InChI=1S/C4H4O2S2/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6) |

InChI Key |

ILWICHKDZXATFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene 3 Sulfinic Acid and Its Precursors

Classical Synthetic Approaches to Thiophene-3-sulfinic Acid

Traditional methods for synthesizing sulfinic acids often rely on well-established, yet sometimes harsh, reaction pathways. These approaches typically involve either the functionalization of the thiophene (B33073) ring followed by conversion to the sulfinic acid, or the construction of the ring from precursors already containing the required sulfur functionality.

A primary classical route to aromatic sulfinic acids involves the sulfonation of an aromatic ring followed by the reduction of the resulting sulfonic acid.

Direct Sulfonation: The direct sulfonation of thiophene is a well-known electrophilic aromatic substitution reaction. However, this reaction presents a significant regioselectivity challenge. The 2-position of the thiophene ring is significantly more reactive towards electrophiles than the 3-position. Consequently, direct sulfonation of unsubstituted thiophene using agents like fuming sulfuric acid predominantly yields thiophene-2-sulfonic acid. researchgate.net To achieve sulfonation at the 3-position, one must start with a thiophene derivative where the more reactive 2- and 5-positions are blocked by other substituents.

A more regioselective classical approach involves the use of organometallic intermediates. This method allows for the precise placement of the sulfur-containing group at the 3-position of the thiophene ring.

The general strategy involves the formation of a 3-thienyl organometallic species, such as 3-lithiothiophene or a 3-thienyl Grignard reagent. This is typically achieved by deprotonation of thiophene at the 3-position using a strong base or through a halogen-metal exchange from a 3-halothiophene. The resulting nucleophilic organometallic intermediate is then reacted with an electrophilic sulfur dioxide (SO₂) source.

A common and convenient source of sulfur dioxide in modern synthesis is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). acs.orgresearchgate.netacs.org The reaction of the 3-thienyl organometallic reagent with SO₂ or a surrogate like DABSO generates the corresponding metal sulfinate salt (e.g., lithium thiophene-3-sulfinate). acs.orgacs.org Subsequent acidic workup protonates the sulfinate salt to yield the final thiophene-3-sulfinic acid. This organometallic route offers superior regiocontrol compared to direct sulfonation. Research on the synthesis of related sulfinamides has demonstrated the effectiveness of using thiophene-based organometallic reagents with DABSO, which are then trapped with amines. acs.org This highlights the viability of generating the key sulfinate intermediate.

Table 1: Synthesis of Thiophene Sulfinamide via Organometallic Intermediates This table illustrates the viability of forming the crucial sulfinate intermediate from a thiophene organometallic reagent, a key step in synthesizing the target acid.

| Organometallic Reagent | SO₂ Source | Trapping Agent | Product | Yield (%) | Reference |

| Thien-2-ylmagnesium bromide | DABSO | Morpholine / Et₃N | 2-(Morpholinosulfinyl)thiophene | 76% | acs.org |

| Phenylmagnesium bromide | DABSO | Morpholine / Et₃N | N-Sulfinylmorpholine, N-phenyl | 83% | researchgate.netacs.org |

| n-Butyllithium | DABSO | Morpholine / Et₃N | N-Sulfinylmorpholine, N-butyl | 71% | acs.org |

Modern and Green Synthetic Strategies for Thiophene-3-sulfinic Acid

Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. These "green" strategies aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

A significant trend in modern organic synthesis is the move away from transition metal catalysts to avoid issues of cost, toxicity, and contamination of the final product. While many metal-free reactions utilize sulfinic acids as building blocks for constructing more complex molecules like sulfones, the principles can inform the synthesis of the sulfinic acids themselves. mdpi.comchemrxiv.org

Recent advancements have shown that reactions involving sulfinic acids can be promoted under metal-free conditions, for example, using light. rsc.orgmdpi.com Light-promoted, photocatalyst-free hydrosulfonylation of alkenes with sulfinic acids has been demonstrated, suggesting that the sulfinic acid moiety is stable and reactive under these mild, metal-free conditions. rsc.org The development of metal-free methods for synthesizing various thiophene derivatives, such as those involving radical cyclizations or condensations, also opens potential avenues for incorporating a sulfinic acid precursor without the need for a metal catalyst. chim.itorganic-chemistry.orgacs.org

The principles of green chemistry guide the development of sustainable synthetic protocols. This includes conducting reactions at ambient temperature, in environmentally friendly solvents (like water or ethanol), or under solvent-free conditions, and avoiding the use of toxic additives or catalysts. mdpi.comnih.gov

For instance, catalyst- and additive-free hydrosulfonylation reactions have been developed that proceed at room temperature in the open air, showcasing a highly atom-economical and sustainable approach. mdpi.comnih.gov Another green technique is mechanochemistry, where mechanical force (grinding) is used to initiate a reaction, often in the absence of a solvent. A mechanochemical approach for the sulfonation of thiophene to its 2-sulfonic acid using sodium hydrogen sulfate (B86663) has been reported, which could potentially be adapted for the synthesis of precursors to thiophene-3-sulfinic acid under solvent-free conditions.

Table 2: Comparison of Classical vs. Green Synthetic Approaches

| Feature | Classical Approach (e.g., Sulfonation/Reduction) | Green Approach (e.g., Metal-Free/Photocatalysis) |

| Catalyst | Often requires strong acids (H₂SO₄) | Catalyst-free or uses organic photocatalysts. rsc.org |

| Temperature | Often requires heating or cooling. | Often proceeds at ambient room temperature. mdpi.comnih.gov |

| Solvents | May use corrosive or hazardous solvents. | Emphasizes benign solvents (water, ethanol) or solvent-free conditions. chemrxiv.org |

| Byproducts | Can generate significant waste (e.g., salt from neutralization). | Designed for high atom economy, minimizing waste. mdpi.comnih.gov |

| Energy Input | Can be energy-intensive (heating/cooling). | May use ambient light as an energy source. rsc.orgmdpi.com |

To improve process efficiency, reduce waste from intermediate purification steps, and save time and resources, chemists are increasingly designing one-pot and cascade (or tandem) reactions. In these processes, multiple chemical transformations occur in a single reaction vessel.

A one-pot synthesis for sulfinamides has been developed where an organometallic reagent reacts with DABSO and the resulting sulfinate intermediate is trapped in situ with an amine, all within the same flask. acs.orgresearchgate.netacs.org This strategy could be directly adapted to produce the thiophene-3-sulfinate salt in a one-pot fashion, which would only require an aqueous workup to yield the final acid. Similarly, one-pot methods for constructing complex thiophene rings from simple acyclic precursors are well-established. acs.orgresearchgate.nettandfonline.com Integrating the formation of the sulfinic acid group into such a cascade reaction could provide a highly efficient route to the target molecule from simple starting materials. For example, a cascade reaction could involve the in-situ generation of a 1,4-diketone followed by condensation with a sulfur source to form the thiophene ring. researchgate.net

Mechanistic Insights into the Formation of Thiophene-3-sulfinic Acid

The formation of thiophene-3-sulfinic acid, like other aryl sulfinic acids, proceeds through well-defined reaction mechanisms that are highly dependent on the chosen precursors and reagents. Key pathways involve the reduction of sulfonyl chlorides or the reaction of organometallic species with sulfur dioxide.

Elucidation of Reaction Pathways and Transition States

The conversion of thiophene-3-sulfonyl chloride to thiophene-3-sulfinic acid is a cornerstone of its synthesis. The mechanism of this reduction can vary based on the reagents employed.

Two-Electron Reduction Pathway: Traditional reducing agents, such as sodium sulfite (B76179) (Na₂SO₃), facilitate a two-electron reduction process. The reaction is believed to proceed via nucleophilic attack of the sulfite ion on the sulfonyl sulfur atom, followed by the displacement of the chloride ion. This forms a thiosulfonate intermediate which is subsequently hydrolyzed to yield the sulfinate salt. google.comgoogle.com

Single-Electron Transfer (SET) Pathway: Modern synthetic methods, particularly those employing visible-light photoredox catalysis, operate through a single-electron transfer (SET) mechanism. researchgate.net In this pathway, an excited photocatalyst transfers an electron to the thiophene-3-sulfonyl chloride. This generates a transient sulfonyl radical anion, which then fragments, losing a chloride anion to form a thiophene-3-sulfonyl radical (Th-SO₂•). nih.gov This radical can then be further reduced and protonated to yield the final sulfinic acid.

Transition State in Nucleophilic Attack: For reactions involving direct nucleophilic substitution at the sulfonyl sulfur, such as hydrolysis or attack by other nucleophiles, a trigonal bipyramidal transition state is often postulated. cdnsciencepub.commdpi.com The incoming nucleophile attacks the sulfur atom, leading to a five-coordinate intermediate or transition state before the leaving group (chloride) is expelled. cdnsciencepub.comuwo.ca The geometry and energy of this transition state are critical in determining the reaction rate.

Role of Specific Catalysts and Reagents

The choice of catalysts and reagents dictates the efficiency and conditions of the synthesis. Different reagents play distinct roles in the formation of the sulfinic acid moiety.

Reducing Agents: These are fundamental for the conversion of sulfonyl chlorides.

Sodium Sulfite (Na₂SO₃): A classic, mild reducing agent that provides the sulfinate salt directly in aqueous media. google.comacs.org

Zinc Dust: A stronger metallic reductant used with acid, capable of reducing sulfonyl chlorides to the corresponding sulfinic acids.

Sodium Borohydride (NaBH₄): A versatile hydride reagent that can reduce sulfonyl chlorides, although conditions must be controlled to avoid over-reduction to the thiol.

Photoredox Catalysts: These enable the use of visible light to drive the reaction under mild conditions. Iridium and ruthenium-based complexes are common, initiating the reaction through a SET mechanism. uni-regensburg.denih.gov

Organometallic Reagents: Grignard reagents, such as 3-thienylmagnesium bromide, provide a direct route to the sulfinate salt through reaction with sulfur dioxide (SO₂). researchgate.net The carbon-magnesium bond provides a nucleophilic thiophene ring that readily attacks the electrophilic sulfur atom of SO₂.

Bases and Buffers: In reductions of sulfonyl chlorides that produce hydrochloric acid (HCl), a base is often required for neutralization. In methods using sodium sulfite, a hydrogenphosphate buffer is sometimes employed to maintain the pH and prevent side reactions, such as the disproportionation of the free sulfinic acid. google.comgoogle.com

Table 1: Reagents and Their Roles in Thiophene-3-sulfinic Acid Synthesis

| Reagent/Catalyst Class | Specific Example | Role in Synthesis |

|---|---|---|

| Reducing Agents | Sodium Sulfite (Na₂SO₃) | Reduces sulfonyl chloride to sulfinate salt. google.com |

| Zinc Dust / Acid | Reduces sulfonyl chloride to sulfinic acid. | |

| Sodium Borohydride (NaBH₄) | Hydride source for reduction of sulfonyl chloride. | |

| Photoredox Catalysts | fac-Ir(ppy)₃ |

Absorbs visible light to initiate single-electron transfer. researchgate.net |

| Organometallic Reagents | 3-Thienylmagnesium Bromide | Acts as a nucleophilic precursor that reacts with SO₂. researchgate.net |

| Buffers | Disodium Hydrogenphosphate | Maintains stable pH during reduction to prevent side reactions. google.comgoogle.com |

Derivatization from Related Thiophene-Sulfur Precursors

Thiophene-3-sulfinic acid is most reliably synthesized from more stable or readily accessible sulfur-containing thiophene derivatives. Thiophene sulfonyl halides are the most common precursors, though pathways from sulfonates and thioesters are also chemically relevant.

Synthesis from Thiophene Sulfonyl Halides

The reduction of thiophene-3-sulfonyl chloride is the most direct and widely applicable method for preparing thiophene-3-sulfinic acid. The precursor, thiophene-3-sulfonyl chloride, can be prepared via chlorosulfonylation of thiophene, though this reaction often yields the 2-isomer as the major product, requiring careful control of conditions or chromatographic separation.

A common laboratory procedure involves the reduction using sodium sulfite in an aqueous solution. google.com The reaction typically proceeds at elevated temperatures and, upon completion, the resulting sodium thiophene-3-sulfinate is acidified to liberate the free sulfinic acid. oup.com The use of a phosphate (B84403) buffer system can improve yields and purity by preventing the formation of sulfonic acid and thiosulfonate byproducts. google.com

Table 2: Comparison of Reduction Methods for Aryl Sulfonyl Chlorides

| Method | Reducing Agent | Solvent | Typical Conditions | Key Features |

|---|---|---|---|---|

| Sulfite Reduction | Sodium Sulfite (Na₂SO₃) | Water / Organic Co-solvent | 70-80 °C, 5 h | High yield, forms sulfinate salt directly, requires heating. oup.com |

| Photoredox Reduction | Hantzsch Ester | Acetonitrile (MeCN) | Visible Light, Room Temp. | Extremely mild conditions, high functional group tolerance. researchgate.net |

| Grignard Route | N/A (uses SO₂) | Diethyl Ether / THF | -78 °C to Room Temp. | Requires synthesis of Grignard reagent, direct C-S bond formation. researchgate.net |

Conversion from Thiophene Sulfonates and Thioesters

While less direct than the reduction of sulfonyl halides, synthetic routes starting from thiophene sulfonates and thioesters are also possible, typically involving multiple steps.

From Thiophene Sulfonates: The conversion of thiophene-3-sulfonates to the corresponding sulfinic acid is not a standard transformation. Sulfonate esters are generally stable, and their direct reduction to sulfinic acids is challenging. A potential, albeit inefficient, pathway could involve the reductive cleavage of the sulfonate to the corresponding thiol (thiophene-3-thiol), followed by a controlled two-electron oxidation to the sulfinic acid.

From Thiophene Thioesters: A more viable, multi-step route begins with a thiophene-3-thioester. A recently developed method allows for the direct oxidation of thioesters to sulfinate esters using an oxidant like N-bromosuccinimide (NBS) in an alcohol solvent. rsc.org For example, S-(thiophen-3-yl) benzothioate could be oxidized in methanol (B129727) to yield methyl thiophene-3-sulfinate. This sulfinate ester can then be hydrolyzed under basic or acidic conditions to furnish the final thiophene-3-sulfinic acid. researchgate.net This pathway avoids the direct handling of the often unstable sulfinic acid until the final deprotection step. rsc.org

Reactivity and Chemical Transformations of Thiophene 3 Sulfinic Acid

Reactions Involving the Sulfinic Acid Moiety

The sulfinic acid group is a versatile functional moiety capable of undergoing a variety of chemical transformations at the sulfur center. These reactions include changes in oxidation state, condensation with alcohols, and participation in both ionic and radical processes.

The sulfur atom in thiophene-3-sulfinic acid exists in an intermediate oxidation state (+4), making it susceptible to both oxidation and reduction.

Oxidation: Sulfinic acids are readily oxidized to their corresponding sulfonic acids. nih.gov This transformation can be achieved using various oxidizing agents. For instance, oxidants like hydrogen peroxide, often catalyzed by reagents such as methyltrioxorhenium, can efficiently convert thiols (precursors to sulfinic acids) to sulfonic acids. researchgate.net The complex HOF·CH₃CN is another potent reagent capable of oxidizing thiols and disulfides to sulfonic or sulfinic acids under mild conditions, with reactions often completing in minutes. researchgate.net The oxidation of the sulfinic acid group on the thiophene (B33073) ring would yield the more stable thiophene-3-sulfonic acid.

Reduction: The reduction of the sulfinic acid group is a less common transformation but can lead to the formation of corresponding thiols. More broadly, the reduction of substituted thiophenes, for example with a zinc-sulfuric acid system, can result in the hydrogenation of the thiophene ring to yield 2,5-dihydrothiophenes and thiophanes, alongside the reduction of substituents on the ring. researchgate.net

Sulfinic acids can react with alcohols to form sulfinate esters. This esterification is analogous to the Fischer esterification of carboxylic acids and is typically catalyzed by an acid. gatech.eduacs.org A modern approach involves the direct oxidation of thioesters, which can be prepared from aryl iodides (like 3-iodothiophene), to yield sulfinate esters. rsc.orgrsc.org For example, a thioester can be oxidized with a reagent like N-bromosuccinimide (NBS) in the presence of an alcohol to give the corresponding sulfinate ester. rsc.org This two-step sequence, involving C-S bond formation followed by oxidation, provides a versatile route to a wide array of sulfinate esters, including those derived from thiophene. rsc.org

Sulfinic acids can undergo addition reactions across unsaturated carbon-carbon bonds, a process known as hydrosulfonylation. This reaction is a powerful tool for forming allylic sulfones, which are valuable intermediates in organic synthesis. mdpi.comchemrxiv.org The reaction typically proceeds in an atom-economical fashion, often without the need for a metal catalyst. mdpi.com

For example, sulfinic acids react with electron-rich aryl-1,3-dienes to produce allylic sulfones with high regioselectivity. mdpi.com The reaction's efficiency can be influenced by the electronic nature of substituents on the diene. Similarly, the Brønsted acid-mediated addition of sodium sulfinates (the salt form of sulfinic acids) to allenes provides an efficient route to various allylic sulfones. chemrxiv.org Heteroaromatic sulfinic acids, including those derived from thiophene, are compatible with these methods. chemrxiv.org

Table 1: Examples of Hydrosulfonylation of Unsaturated Compounds with Sulfinic Acids

| Unsaturated Substrate | Sulfinic Acid/Salt | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl-1,3-diene | Aryl Sulfinic Acid | Allylic Sulfone | 10-94% | mdpi.com |

| Furan-derived diene | Aryl Sulfinic Acid | Allylic Sulfone | 61-72% | mdpi.com |

| N-allenyl-2-pyrrolidinone | Benzene (B151609) Sulfinic Acid Sodium Salt | Allylic Sulfone | Good to High | chemrxiv.org |

| N-allenyl derivative | 2,5-dichlorothiophene-3-sulfinic acid sodium salt | Allylic Sulfone | 60-83% | chemrxiv.org |

The transformations of sulfinic acids can proceed through both radical and ionic mechanisms, depending on the reaction conditions and substrates.

Radical Pathways: Sulfinic acids can serve as precursors to sulfonyl radicals (R-SO₂•). rsc.org For instance, in the presence of an oxidant and initiator like tert-butyl hydroperoxide (TBHP), a sulfinic acid can generate a sulfonyl radical. rsc.orgacs.org This radical can then participate in cascade reactions, such as adding to an alkyne to form a vinyl radical, which can subsequently undergo cyclization. rsc.orgacs.org These radical processes are instrumental in synthesizing complex sulfur-containing heterocycles like 3-(arylsulfonyl)benzothiophenes. acs.org

Ionic Pathways: Ionic mechanisms are prevalent in many reactions of sulfinic acids. The deprotonation of the sulfinic acid yields a sulfinate anion, which is a potent nucleophile. This nucleophilicity is exploited in the synthesis of sulfones and sulfonamides. nih.govrsc.org Furthermore, the addition of sulfinic acids to activated alkenes, such as in Michael additions, proceeds via an ionic pathway. The hydrogenation of the thiophene ring itself can also occur via an ionic mechanism, involving protonation of the ring followed by hydride transfer. researchgate.net

The sulfinic acid moiety is a key intermediate for the synthesis of various sulfonyl derivatives, which are prominent structural motifs in pharmaceuticals and agrochemicals. nih.govrsc.org

Sulfones: Sulfones can be synthesized via the addition of sulfinic acids to unsaturated systems as described in section 3.1.3. mdpi.com

Sulfonyl Halides: Sulfonyl halides can be prepared from the corresponding thiols or sulfinic acids. A one-pot procedure involving the oxidative bromination of thiols using a DMSO/HBr system can generate sulfonyl bromides, which are versatile intermediates. nih.govrsc.org These can then be converted to other sulfonyl derivatives. For example, reaction with a fluoride (B91410) source like Bu₄NF yields sulfonyl fluorides. nih.govrsc.org

Sulfonamides and Sulfonates (Sulfonyl Esters): The sulfonyl bromide or chloride intermediates can be readily converted into sulfonamides and sulfonates by reaction with amines or alcohols/phenols, respectively, typically in the presence of a base. nih.govrsc.org This provides a direct route from a thiol or sulfinic acid to a wide range of important sulfonyl compounds.

Table 2: Synthesis of Sulfonyl Derivatives from Thiol/Sulfinic Acid Precursors

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiol | DMSO, HBr, Ni(OTf)₂, then Bu₄NF | Sulfonyl Fluoride | 60% | nih.govrsc.org |

| Thiol | DMSO, HBr, Ni(OTf)₂, then TMSN₃ | Sulfonyl Azide | 77% | nih.govrsc.org |

| Thiol | DMSO, HBr, Ni(OTf)₂, then various amines | Sulfonamides | Good | nih.govrsc.org |

| Thiol | DMSO, HBr, Ni(OTf)₂, then various alcohols/phenols | Sulfonates | Good | nih.govrsc.org |

Reactions of the Thiophene Ring System as Influenced by the 3-Sulfinic Acid Group

The thiophene ring is an aromatic system that readily undergoes electrophilic substitution reactions, being significantly more reactive than benzene. wikipedia.orguobasrah.edu.iq However, the presence of a substituent on the ring profoundly affects its reactivity and the orientation of subsequent substitutions.

The sulfinic acid group, much like the related sulfonic acid group, is strongly electron-withdrawing. This property has a significant deactivating effect on the thiophene ring towards electrophilic aromatic substitution. isca.me A kinetic study on the bromination of thiophene versus thiophene-2-sulfonic acid demonstrated this effect quantitatively; the presence of the sulfonic acid group dramatically reduces the nucleophilicity and reactivity of the ring. isca.me

For thiophene-3-sulfinic acid, the electron-withdrawing substituent at the C-3 position deactivates all ring positions, but the effect is most pronounced at the adjacent C-2 and C-4 positions. Electrophilic attack is generally directed to the C-5 position, which is an alpha-position and the least deactivated site. If the C-5 position is blocked, substitution may occur at the C-2 position, another alpha-position, though this is less favorable. Substitution at the C-4 position (a beta-position adjacent to the substituent) is generally disfavored. For example, the sulfonation of unsubstituted thiophene readily yields thiophene-2-sulfonic acid. uou.ac.inyoutube.com However, for a 3-substituted thiophene with an electron-withdrawing group, further sulfonation or other electrophilic attacks would be expected to occur primarily at the 5-position. uobasrah.edu.iq

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Acylation)

The thiophene ring is inherently more reactive towards electrophiles than benzene, with substitution reactions occurring readily. iust.ac.irwikipedia.org However, the presence of an electron-withdrawing group, such as the sulfinic acid group, deactivates the ring, making these reactions less facile compared to unsubstituted thiophene. The sulfinic acid group at the 3-position directs incoming electrophiles primarily to the 5-position, which is the most activated position remaining. The 2-position is also a possible site for substitution, albeit to a lesser extent, while the 4-position is strongly deactivated.

Halogenation: Halogenation of unsubstituted thiophene is extremely rapid and can even lead to tetrasubstitution. iust.ac.ir For thiophene-3-sulfinic acid, the reaction would require more controlled conditions to achieve monosubstitution. Bromination, for instance, would be expected to yield primarily 5-bromo-thiophene-3-sulfinic acid. The reaction rate would be significantly slower than that of thiophene, which is brominated approximately 10⁷ times faster than benzene. wikipedia.org

Nitration: Thiophene is highly sensitive to nitrating agents, and reactions can be explosive if not controlled, particularly in the presence of nitrous acid. stackexchange.comderpharmachemica.com Milder reagents, such as nitric acid in acetic anhydride, are often employed. stackexchange.comsemanticscholar.org Due to the deactivating effect of the 3-sulfinic acid group, nitration would necessitate stronger conditions than for thiophene itself but would still require careful control to avoid degradation. The major product anticipated is 5-nitro-thiophene-3-sulfinic acid.

Acylation: Friedel-Crafts acylation is a common reaction for thiophenes, often using milder Lewis acids like tin tetrachloride (SnCl₄) or phosphoric acid to avoid polymerization. iust.ac.irderpharmachemica.com For thiophene-3-sulfinic acid, acylation would be expected to occur at the 5-position. The reaction would likely require a more potent catalytic system or harsher conditions to overcome the deactivation by the sulfinic acid group.

| Reaction | Typical Reagent(s) | Expected Major Product | Notes |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in a suitable solvent | 5-Bromo-thiophene-3-sulfinic acid | Reaction is slower than with unsubstituted thiophene due to ring deactivation. |

| Nitration | HNO₃ / Acetic Anhydride | 5-Nitro-thiophene-3-sulfinic acid | Requires carefully controlled, mild conditions to prevent ring degradation. stackexchange.comderpharmachemica.com |

| Acylation (Friedel-Crafts) | RCOCl / SnCl₄ | 5-Acyl-thiophene-3-sulfinic acid | Requires stronger conditions than for unsubstituted thiophene. iust.ac.ir |

Nucleophilic Additions and Ring Opening/Closing Transformations

While the electron-rich thiophene ring is generally resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like sulfinic acid can facilitate such reactions. Nucleophilic displacement on substituted thiophenes can proceed significantly faster than on corresponding benzene derivatives. derpharmachemica.com

Metabolic studies on substituted thiophenes have shown that oxidation of the sulfur atom to a thiophene S-oxide can occur, which activates the ring. femaflavor.org This intermediate can then undergo further transformations, including ring-opening. femaflavor.org Research on 2-chloro-3-nitro-thieno[2,3-b]thiopyran derivatives has demonstrated that nucleophilic attack can induce a thiophene ring-opening cascade, facilitated by the electron-withdrawing nitro group. ju.edu.joresearchgate.net By analogy, thiophene-3-sulfinic acid, particularly after oxidation to the sulfone, could be susceptible to nucleophilic attack at the C2 or C5 positions, potentially leading to ring-opened products under specific conditions.

Metalation and Cross-Coupling Precursors Derived from Thiophene-3-sulfinic Acid

Thiophene-3-sulfinic acid and its derivatives are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Metalation: Thiophenes can be readily deprotonated using strong bases like butyllithium (B86547) to form thienyllithium species, which are potent nucleophiles. wikipedia.orgcolab.ws While metalation typically occurs at the most acidic C-H bond, which is the α-position (C2 or C5), the directing effect of substituents must be considered. For thiophene-3-sulfinic acid, direct lithiation would likely be complicated by the acidic proton of the sulfinic acid group. A more viable strategy involves protecting the sulfinic acid and then performing a directed metalation.

Cross-Coupling Precursors: A more direct application involves the use of thiophene-3-sulfinate salts. Aryl sulfinate salts are effective coupling partners in palladium-catalyzed reactions, such as Matsuda-Heck type couplings with vinyl substrates. rsc.org This method provides an alternative to traditional cross-coupling reactions and benefits from the wide availability of sulfinate salts. rsc.org Furthermore, sulfinate esters can also serve as substrates in palladium-catalyzed cross-coupling reactions to generate various sulfoxides or participate in one-step cyclizations to form complex heterocyclic systems. nih.gov Therefore, conversion of thiophene-3-sulfinic acid to its sodium salt (sodium thiophene-3-sulfinate) or an appropriate ester would generate a versatile precursor for a range of cross-coupling transformations.

Structure-Reactivity Relationships in Thiophene-3-sulfinic Acid Chemistry

The chemical behavior of thiophene-3-sulfinic acid is a direct consequence of its molecular structure, where electronic and steric factors dictate the pathways of its reactions.

Electronic Effects of the Sulfinic Acid Group on Thiophene Reactivity

The sulfinic acid group (-SO₂H) is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the sulfur atom's oxidation state. researchgate.net Its electronic effect is analogous to that of the sulfonic acid (-SO₃H) and sulfonyl (-SO₂R) groups. researchgate.net

When attached to the thiophene ring, which is an electron-rich aromatic system, the sulfinic acid group significantly reduces the electron density of the π-system. derpharmachemica.com This has two major consequences:

Deactivation: The ring is substantially deactivated towards electrophilic aromatic substitution compared to unsubstituted thiophene. Reactions that proceed readily with thiophene require more forceful conditions for thiophene-3-sulfinic acid.

Directing Effect: In electrophilic substitution, a deactivating group at the 3-position directs incoming electrophiles to the 5-position. The C2 and C5 positions (α-positions) are inherently the most reactive sites in thiophene. chemicalbook.com An EWG at C3 deactivates the adjacent C2 and C4 positions strongly, leaving the C5 position as the most favorable site for electrophilic attack.

Conversely, this electron-withdrawing nature makes the thiophene ring more susceptible to nucleophilic attack than the unsubstituted parent heterocycle. derpharmachemica.com

Steric Hindrance and Conformational Aspects Influencing Reaction Pathways

The sulfinic acid group is sterically bulky. When positioned at C3 of the thiophene ring, it physically impedes the approach of reagents to the adjacent C2 and C4 positions. This steric hindrance complements the electronic deactivation at these sites.

For incoming reagents, particularly large electrophiles or catalysts, the path to the C5 position is significantly less encumbered than the path to the C2 position. This steric preference reinforces the electronic directing effect, further enhancing the selectivity for substitution at the 5-position. In reactions involving the sulfinic acid group itself, its conformation and accessibility will play a crucial role in the reaction mechanism and transition state geometry. Studies on other substituted thiophenes have shown that even moderately sized groups can effectively block certain reaction pathways due to steric effects. semanticscholar.org

Influence of Remote Substituents on the Thiophene Nucleus

With an Activating Group: If an electron-donating group (e.g., methyl, methoxy) is present at the 5-position, it would work in concert with the directing effect of the C3-sulfinic acid group to strongly favor electrophilic attack at the 2-position. The activating group would also partially offset the deactivation of the ring by the sulfinic acid group, making substitution reactions more facile.

With another Deactivating Group: If a second electron-withdrawing group (e.g., nitro, cyano) were located at the 5-position, the thiophene ring would become extremely electron-deficient and highly deactivated towards electrophilic substitution. Such a system would be very resistant to reactions like Friedel-Crafts acylation but would become a strong candidate for nucleophilic aromatic substitution.

Advanced Spectroscopic and Analytical Investigations of Thiophene 3 Sulfinic Acid and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of thiophene-3-sulfinic acid and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and electronic environment of the thiophene (B33073) ring. modgraph.co.uk In thiophene-3-sulfinic acid, the protons on the aromatic ring (H-2, H-4, and H-5) exhibit characteristic chemical shifts and coupling constants that confirm the 3-substitution pattern. The electron-withdrawing nature of the sulfinic acid group influences the chemical shifts of the ring protons, particularly the adjacent H-2 and H-4 protons. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the definitive assignment of all proton and carbon signals. For instance, a COSY spectrum would show correlations between adjacent protons on the thiophene ring, while an HSQC spectrum would link each proton to its directly attached carbon atom. researchgate.net

Dynamic NMR studies can provide insight into conformational dynamics and proton exchange phenomena. For example, variable-temperature NMR can be used to study the rate of exchange of the acidic proton of the sulfinic acid group with the solvent or to investigate restricted rotation around the C-S bond if steric hindrance is present in derivatives. While not applied directly to thiophene-3-sulfinic acid, studies on other sulfur-containing heterocycles have shown that NMR can effectively monitor dynamic processes like ring inversion. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| C-2 | ~7.8 - 8.2 | ~125 - 129 | Deshielded due to proximity to the electron-withdrawing -SO₂H group and heteroatom S. |

| C-3 | - | ~140 - 145 | Quaternary carbon attached to the sulfinic acid group; significantly deshielded. |

| C-4 | ~7.2 - 7.5 | ~126 - 130 | Influenced by the adjacent substituent and the sulfur atom. |

| C-5 | ~7.6 - 7.9 | ~128 - 132 | Alpha to the sulfur atom, generally the most deshielded carbon in a substituted thiophene. |

| -SO₂H | Broad, ~5.0 - 10.0 | - | Acidic proton, chemical shift is concentration and solvent dependent and often exhibits exchange broadening. |

X-ray Crystallography Studies for Detailed Molecular Structure and Intermolecular Interactions

A crucial aspect revealed by crystallographic studies is the nature of intermolecular interactions, which govern the crystal packing. ias.ac.in The sulfinic acid group (-SO₂H) is a potent hydrogen bond donor (via the O-H group) and acceptor (via the oxygen atoms). This enables the formation of strong intermolecular hydrogen bonds, often leading to the assembly of molecules into dimers or extended one-, two-, or three-dimensional networks in the crystal lattice. nih.govresearchgate.net These interactions are fundamental to the physical properties of the compound, such as melting point and solubility. Studies on analogous sulfonamides have highlighted the importance of N-H···O hydrogen bonds in directing supramolecular assembly, a role that the O-H···O bonds in thiophene-3-sulfinic acid would similarly play. researchgate.netresearchgate.net

| Parameter | Expected Value | Significance |

|---|---|---|

| C-S (ring) Bond Length | ~1.70 - 1.74 Å | Characteristic of the thiophene aromatic system. |

| C=C (ring) Bond Length | ~1.36 - 1.38 Å | Indicates double bond character within the ring. globalresearchonline.net |

| C-C (ring) Bond Length | ~1.41 - 1.45 Å | Indicates single bond character within the ring. globalresearchonline.net |

| C(ring)-S(sulfinic) Bond Length | ~1.75 - 1.80 Å | Reflects the covalent link between the aromatic ring and the functional group. |

| S=O Bond Length | ~1.45 - 1.50 Å | Typical for a double bond in a sulfinic acid or sulfone. mdpi.com |

| S-O(H) Bond Length | ~1.60 - 1.65 Å | Longer than the S=O bond, reflecting its single bond character. |

| O-S=O Bond Angle | ~110 - 115° | Defines the geometry of the sulfinic acid headgroup. |

| C-S-C (ring) Bond Angle | ~92 - 93° | Characteristic acute angle of the five-membered thiophene ring. |

High-Resolution Mass Spectrometry for Precise Reaction Product Identification and Mechanistic Probes

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of thiophene-3-sulfinic acid, providing an exact mass measurement that allows for the unambiguous determination of its elemental formula (C₄H₄O₂S₂). researchgate.netnih.gov This level of precision is critical for distinguishing the target compound from other potential isomers or byproducts with the same nominal mass.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation patterns that serve as a structural fingerprint. For aromatic sulfonyl compounds and sulfonic acids, fragmentation often involves the loss of SO₂ or cleavage of the bond between the aromatic ring and the sulfur atom. researchgate.netresearchgate.netaaqr.org For thiophene-3-sulfinic acid, key fragmentation pathways would likely include the loss of a hydroxyl radical (•OH) to form a sulfinyl cation, the loss of sulfur monoxide (SO), or the cleavage of the C-S bond to generate a thienyl cation. The presence of a prominent molecular ion is also expected, particularly with soft ionization techniques like ESI. researchgate.net

HRMS is also a powerful mechanistic probe. In studies of thiol oxidation, for example, the formation of a sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) corresponds to mass increases of +16, +32, and +48 Da, respectively, from the parent thiol. scielo.brresearchgate.net HRMS can precisely track these mass changes, confirming the identity of intermediates and products in complex reaction mixtures. nih.gov

| Ion | Formula | Calculated Exact Mass (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | C₄H₄O₂S₂ | 147.9653 | Molecular Ion (EI) |

| [M+H]⁺ | C₄H₅O₂S₂ | 148.9731 | Protonated Molecule (Positive ESI) |

| [M-H]⁻ | C₄H₃O₂S₂ | 146.9574 | Deprotonated Molecule (Negative ESI) |

| [M-OH]⁺ | C₄H₃OS₂ | 130.9676 | Loss of hydroxyl radical |

| [M-SO]⁺• | C₄H₄OS | 100.0034 | Loss of sulfur monoxide |

| [C₄H₃S]⁺ | C₄H₃S | 83.0006 | Loss of •SO₂H; cleavage of C-S bond |

In-situ Spectroscopic Monitoring of Reaction Intermediates and Reaction Progress

In-situ spectroscopic techniques, such as NMR and vibrational spectroscopy (FTIR, Raman), are powerful for monitoring chemical reactions in real-time, providing direct evidence for reaction pathways and the transient existence of unstable intermediates. mt.comthermofisher.com These methods allow for the observation of changes in the concentration of reactants, intermediates, and products as a function of time, yielding valuable kinetic and mechanistic data.

The oxidation of thiols to sulfinic acids is a prime example where in-situ monitoring is crucial. This reaction often proceeds through a highly reactive sulfenic acid intermediate (R-SOH). scielo.brresearchgate.net Direct observation of this transient species is challenging, but specialized in-situ NMR techniques have been successfully employed. By monitoring the reaction mixture directly in the NMR tube, researchers can observe the appearance and subsequent disappearance of signals corresponding to the sulfenic acid, followed by the growth of signals for the more stable sulfinic acid product. doi.org

Similarly, in-situ FTIR or Raman spectroscopy can track reaction progress by monitoring the characteristic vibrational bands of functional groups. researchgate.net For the formation of thiophene-3-sulfinic acid, one could monitor the disappearance of a precursor's vibrational signature and the concurrent appearance of strong S=O and S-O stretching bands, confirming the formation of the sulfinic acid group. This continuous data stream provides a much more detailed picture of the reaction dynamics than traditional offline analysis of discrete time points.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in thiophene-3-sulfinic acid. aip.org These methods are complementary and probe the vibrational modes of the molecule. jchps.com

The IR and Raman spectra would be dominated by characteristic vibrations of both the 3-substituted thiophene ring and the sulfinic acid moiety. The thiophene ring gives rise to several distinct bands, including C-H stretching above 3000 cm⁻¹, C=C and C-C ring stretching modes in the 1300-1600 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers. globalresearchonline.netiosrjournals.org

The sulfinic acid group (-SO₂H) has its own set of characteristic vibrations. A broad O-H stretching band would be expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ range, indicative of strong hydrogen bonding. The most prominent features would be the asymmetric and symmetric S=O stretching vibrations, which are typically strong in both IR and Raman spectra and appear in the 1050-1200 cm⁻¹ region. researchgate.netaip.org The precise positions of these bands are sensitive to the molecular environment, particularly hydrogen bonding, which can cause significant shifts in frequency and changes in band shape. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) | Notes |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium / Strong | Characteristic of hydrogens on the thiophene ring. globalresearchonline.net |

| O-H Stretch | 2500 - 3300 | Broad, Strong / Weak | Broadness indicates hydrogen bonding. |

| C=C Ring Stretch | 1500 - 1600 | Medium / Strong | Aromatic ring stretching modes. iosrjournals.org |

| C-C Ring Stretch | 1300 - 1450 | Strong / Strong | |

| S=O Asymmetric Stretch | 1120 - 1160 | Strong / Medium | Key signature of the sulfinic acid group. Position sensitive to H-bonding. |

| S=O Symmetric Stretch | 1050 - 1090 | Strong / Strong | |

| S-O(H) Stretch | 850 - 950 | Medium / Medium | Single bond stretch of the sulfinic acid. |

| C-S Ring Stretch | 650 - 750 | Medium / Strong | Involves the heteroatom of the thiophene ring. iosrjournals.org |

Computational and Theoretical Studies of Thiophene 3 Sulfinic Acid

Electronic Structure and Aromaticity Analysis of the Thiophene (B33073) Ring System with Sulfinic Acid Substitution

The thiophene ring is an aromatic system, adhering to Hückel's rule with 6 π-electrons delocalized across the five-membered ring. umsl.eduquora.comwikipedia.org The sulfur heteroatom participates in the aromaticity by contributing a lone pair of electrons to the π-system. umsl.eduderpharmachemica.com The introduction of a sulfinic acid [-S(O)OH] group at the 3-position significantly influences the electronic properties and aromaticity of the ring.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to analyze these changes. The sulfinic acid group typically acts as an electron-withdrawing group, which can modulate the electron density distribution within the thiophene ring. This perturbation affects the degree of aromaticity, which can be quantified using computational indices like the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). Studies on similarly substituted thiophenes show that electron-withdrawing substituents can decrease the aromatic character of the ring to some extent. mdpi.com

Geometric parameters obtained from structural optimization calculations also provide insight into the electronic structure. The calculated bond lengths within the thiophene ring of thiophene-3-sulfinic acid are expected to deviate slightly from those of unsubstituted thiophene, reflecting the electronic influence of the substituent.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C2-C3 Bond Length | ~1.38 |

| C3-C4 Bond Length | ~1.42 |

| C4-C5 Bond Length | ~1.37 |

| C5-S1 Bond Length | ~1.74 |

| S1-C2 Bond Length | ~1.74 |

| C3-S(sulfinic) Bond Length | ~1.80 |

| C2-S1-C5 Bond Angle | ~92.5° |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are indispensable for mapping out the reaction mechanisms involving thiophene-3-sulfinic acid. Methods like DFT can be used to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate.

For instance, the oxidation of the sulfinic acid group to the corresponding sulfonic acid or its disproportionation reaction can be modeled. nih.govnih.gov Computational chemists can identify the transition state structures for these transformations and calculate the associated activation energy barriers. This information helps to predict the feasibility and rate of a reaction under specific conditions. Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches can be particularly useful for studying enzymatic reactions where the thiophene-3-sulfinic acid molecule interacts with an active site. amazonaws.com These calculations can elucidate the detailed atomic-level steps, such as nucleophilic attack on the sulfur atom or proton transfer events, which are critical for understanding the compound's chemical behavior. amazonaws.comresearchgate.net

Conformational Analysis and Potential Energy Surfaces of Thiophene-3-sulfinic Acid

The flexibility of thiophene-3-sulfinic acid is primarily due to the rotation around the single bond connecting the sulfinic acid group to the thiophene ring (C3-S bond). Conformational analysis using computational methods can identify the most stable arrangements (conformers) of the molecule.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle involving the thiophene ring and the S-O-H plane of the sulfinic acid group. researchgate.net For each incremental change in the angle, the energy of the molecule is calculated, resulting in a profile of energy versus dihedral angle. This scan reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the rotational barriers between them. Such studies on analogous molecules like 3-thiophenecarboxylic acid have shown that specific orientations, often stabilized by intramolecular interactions, are energetically preferred. researchgate.net

Prediction of Spectroscopic Parameters to Aid Experimental Research

Theoretical calculations can predict various spectroscopic properties of thiophene-3-sulfinic acid, which is invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Visible absorption spectrum by calculating the electronic excitation energies and oscillator strengths. mdpi.com The main electronic transitions, often corresponding to π-π* transitions within the thiophene ring, can be identified.

Similarly, vibrational spectroscopy (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies. mdpi.com These calculations help in assigning the observed spectral bands to specific molecular motions. For thiophene-3-sulfinic acid, characteristic vibrational modes such as the S=O stretch, S-O stretch, O-H stretch, and various C-S and C-H vibrations of the thiophene ring can be predicted with reasonable accuracy after applying appropriate scaling factors.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (Thiophene Ring) | 3050 - 3150 |

| S=O Stretch | 1090 - 1150 |

| S-O Stretch | 850 - 950 |

| C-S Stretch (Ring) | 600 - 800 |

Theoretical Insights into the Stability and Reactivity Trends of Sulfinic Acids and Thiophenes

Computational chemistry offers a framework for understanding the stability and reactivity of thiophene-3-sulfinic acid through various reactivity descriptors derived from frontier molecular orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A small HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, the calculation of a molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For thiophene-3-sulfinic acid, the oxygen atoms of the sulfinic acid group are expected to be electron-rich sites, while the sulfur atom of the sulfinic acid and the hydrogen atom of the hydroxyl group would be relatively electron-poor. The inherent reactivity of the sulfinic acid functional group, known to be a transient intermediate in cysteine oxidation, also points to its role as a key reactive center in the molecule. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of thiophene-3-sulfinic acid in a condensed phase, such as in a solvent, over time. rsc.org By simulating a system containing one or more solute molecules surrounded by a large number of explicit solvent molecules (e.g., water), MD can reveal detailed information about solvation structure and dynamics. researchgate.netmdpi.com

These simulations can characterize the hydrogen bonding network between the polar sulfinic acid group and water molecules. The stability and structure of the solvation shell around the molecule can be analyzed using tools like the radial distribution function. researchgate.net Understanding how solvent molecules arrange around the solute is crucial, as these interactions can significantly affect the compound's conformational preferences, stability, and reactivity compared to the gas phase. Hybrid QM/MM-MD simulations can further refine this understanding by treating the solute with quantum mechanics while the solvent is handled by classical mechanics, offering a highly accurate picture of solute-solvent interactions. rsc.org

Applications of Thiophene 3 Sulfinic Acid in Synthetic Chemistry and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

Thiophene-3-sulfinic acid is a highly adaptable precursor in the field of organic synthesis. The thiophene (B33073) core is a well-established structural motif in many pharmacologically active compounds and organic materials. derpharmachemica.com The sulfinic acid functional group is a key reactive center, allowing for a variety of chemical transformations. It can be readily oxidized to the more stable sulfonic acid or converted into other important functional groups such as sulfones, sulfonamides, and sulfonyl chlorides. researchgate.net

This reactivity makes Thiophene-3-sulfinic acid an ideal starting point for constructing more complex molecular architectures. For instance, the conversion to sulfonyl chlorides provides an entry point for nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities. Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the electronic nature of the sulfinic acid group. derpharmachemica.com This dual reactivity of the ring and the side chain allows chemists to strategically build complex molecules with precise control over their structure and properties.

Precursor for the Development of Novel Reagents and Catalysts

The unique electronic and structural features of the thiophene nucleus make it a valuable component in the design of ligands for catalysis. Thiophene-3-sulfinic acid serves as a precursor for a variety of ligands where the sulfur-containing functional group can coordinate with metal centers. The sulfinic acid can be transformed into derivatives like sulfonamides or phosphine-sulfonates, which are classes of ligands known to form stable and catalytically active complexes with transition metals. acs.org

The development of such catalysts is crucial for enabling new chemical transformations and improving the efficiency and selectivity of existing ones. The thiophene ring's electronic properties, which can be tuned by substitution, influence the stability and reactivity of the resulting metal complexes. For example, ligands derived from Thiophene-3-sulfinic acid can be employed in cross-coupling reactions, asymmetric synthesis, and polymerization catalysis. The ability to synthesize a diverse library of thiophene-based ligands from this common precursor is a significant advantage in the discovery of new and improved catalytic systems.

Role in the Synthesis and Functionalization of Polymers and Advanced Materials

Thiophene-containing polymers are a cornerstone of modern materials science, particularly in the field of organic electronics. Thiophene-3-sulfinic acid can be utilized as a monomer or a functionalizing agent in the creation of these advanced materials. When used as a monomer, the sulfinic acid group can act as a reactive handle for polymerization reactions, leading to polymers with the thiophene unit integrated into the main chain or as a pendant group.

Alternatively, the sulfinic acid moiety can be used to functionalize pre-existing polymers. This approach allows for the tailoring of material properties, such as solubility, thermal stability, and electronic characteristics. For instance, introducing polar sulfinic acid groups can enhance the solubility of otherwise intractable conjugated polymers in common solvents, which is a critical factor for solution-based processing and device fabrication. This covalent integration of thiophene units opens new avenues for generating functional and stimuli-responsive materials.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The planar, aromatic structure of the thiophene ring promotes intermolecular π-π stacking interactions, a key driving force in supramolecular chemistry and self-assembly. These non-covalent interactions guide molecules to organize into well-defined, higher-order structures such as nanofibers, sheets, and crystals. The resulting nanostructures can exhibit unique properties that differ from those of the individual molecules.

The presence of a sulfinic acid group on the thiophene ring introduces a powerful new dimension to this self-assembly process. The -SO₂H group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional intermolecular hydrogen bonds. This specific interaction can be used to precisely control the packing and morphology of the resulting supramolecular assemblies. By programming the molecule with these specific recognition sites, researchers can engineer complex nanostructures with tailored functions for applications in sensing, catalysis, and nanotechnology.

Utilization in Optoelectronics and Electronic Materials (Thiophene-based polymers)

Thiophene-based polymers are among the most extensively studied organic semiconductors due to their excellent charge transport properties and chemical stability. They are key components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intimately linked to the electronic structure and solid-state packing of the thiophene-based material.

Incorporating a sulfinic acid group, or its derivatives, onto the thiophene backbone is a strategic approach to fine-tune the material's optoelectronic properties. The electronic nature of the substituent can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby modifying its band gap, absorption spectrum, and charge carrier mobility. Furthermore, as discussed previously, the functional group can influence the polymer's morphology and processability, both of which are critical factors for achieving high-performance electronic devices.

| Application Area | Role of Thiophene-3-sulfinic Acid Moiety | Resulting Material/Device |

| Organic Photovoltaics (OPVs) | Tuning HOMO/LUMO levels for efficient charge separation. | Active layer in solar cells. |

| Organic Field-Effect Transistors (OFETs) | Modifying molecular packing for high charge carrier mobility. | Semiconductor in transistors. |

| Organic Light-Emitting Diodes (OLEDs) | Adjusting the band gap to control emission color. | Emissive layer in displays. |

Role in Corrosion Inhibition Mechanisms (as a ligand or derivative)

Thiophene derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The primary mechanism of inhibition involves the adsorption of the thiophene-containing molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the interaction between the metal surface and the thiophene molecule. The sulfur heteroatom in the thiophene ring and the delocalized π-electrons of the aromatic system act as centers for adsorption. Molecules containing Thiophene-3-sulfinic acid, or its derivatives, can exhibit enhanced corrosion inhibition. The sulfinic acid group provides an additional polar function containing oxygen and sulfur atoms that can act as strong coordination sites, anchoring the inhibitor molecule more firmly to the metal surface. This leads to a more stable and dense protective film, significantly reducing the rate of corrosion. Studies on related thiophene derivatives show that inhibition efficiency generally increases with the concentration of the inhibitor.

| Inhibitor Type | Adsorption Centers | Inhibition Mechanism |

| Thiophene Derivative | Sulfur heteroatom, π-electrons of the ring. | Formation of an adsorbed protective layer on the metal surface. |

| Thiophene-3-sulfinic Acid Derivative | Sulfur heteroatom, π-electrons, Oxygen/Sulfur of the sulfinic group. | Enhanced adsorption and formation of a more stable protective film. |

Future Research Directions and Emerging Challenges in Thiophene 3 Sulfinic Acid Research

Development of Novel and Highly Selective Synthetic Routes

Currently, there is a notable absence of established, highly selective synthetic routes specifically for thiophene-3-sulfinic acid in peer-reviewed literature. The synthesis of sulfinic acids can be challenging due to their potential for over-oxidation to the more stable sulfonic acids.

Future research would need to focus on developing synthetic methodologies that can precisely control the oxidation state at the sulfur atom on the thiophene (B33073) ring. Potential avenues for investigation could include:

Controlled Oxidation: Investigating the controlled oxidation of 3-thiophenethiol under mild conditions. This would require careful screening of oxidizing agents and reaction conditions to prevent the formation of the corresponding sulfonic acid or disulfide byproducts.

Sulfinylation of Organometallic Thiophene Derivatives: Exploring the reaction of 3-thienyllithium or a 3-thienyl Grignard reagent with sulfur dioxide (SO₂), followed by a controlled workup. This is a common method for synthesizing aryl sulfinic acids, but its application and optimization for the thiophene system, specifically at the 3-position, remains an open area for research.

Reduction of Thiophene-3-sulfonyl Chloride: Developing selective reduction methods for thiophene-3-sulfonyl chloride that halt at the sulfinic acid stage without proceeding to the thiol.

A significant challenge will be the inherent instability of sulfinic acids, which can disproportionate or oxidize, complicating their isolation and purification. The development of in-situ generation and utilization methods could be a key strategy to overcome this.

| Potential Synthetic Approach | Key Challenge | Potential Research Direction |

| Controlled oxidation of 3-thiophenethiol | Preventing over-oxidation to sulfonic acid | Screening of mild and selective oxidizing agents |

| Reaction of 3-thienyl organometallics with SO₂ | Handling of gaseous SO₂, optimizing reaction conditions | Development of efficient SO₂ surrogates |

| Reduction of thiophene-3-sulfonyl chloride | Preventing over-reduction to thiol | Catalyst development for selective reduction |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of thiophene-3-sulfinic acid is largely unexplored. Based on the known chemistry of other aryl sulfinic acids, this compound could serve as a versatile intermediate. Sulfinic acids and their salts (sulfinates) are known to act as nucleophiles, radical precursors, and ligands in catalysis.

Future research should aim to characterize the fundamental reactivity of this compound. Key areas of interest include:

As a Nucleophile: Investigating its participation in Michael additions and as a nucleophile in substitution reactions to form sulfones, which are important structural motifs.

Radical Chemistry: Exploring its use as a precursor for thienyl-3-sulfonyl radicals through oxidation, which could then be used in radical-mediated C-C and C-X bond-forming reactions.

Catalysis: Investigating its potential as a ligand for transition metals. The sulfur and oxygen atoms of the sulfinate group could coordinate to metal centers, potentially leading to novel catalysts for various organic transformations. The aromatic thiophene ring could also play a role in catalyst stability and electronic properties.

The primary challenge is the lack of availability of the compound itself. Without a reliable synthetic route, systematic exploration of its reactivity is not feasible.

Integration of Thiophene-3-sulfinic Acid into Complex Molecular Architectures

The integration of thiophene-containing units is crucial in the development of organic electronic materials, such as conductive polymers and organic photovoltaics. wikipedia.org While polythiophenes are widely studied, the specific role that a sulfinic acid substituent at the 3-position could play is unknown.

Future research could explore the use of thiophene-3-sulfinic acid as a monomer or building block for more complex structures:

Functional Monomers: It could be used to synthesize functionalized thiophene monomers for polymerization. The sulfinic acid group could be converted into other functionalities or used to tune the electronic properties and solubility of the resulting polymers.

Supramolecular Chemistry: The sulfinic acid group could participate in hydrogen bonding, enabling the construction of self-assembling supramolecular structures.

A significant challenge would be the chemical stability of the sulfinic acid moiety under polymerization conditions, which can often involve oxidative or reductive steps that are incompatible with this functional group.

Advancement in In-silico Design and Prediction for New Transformations

Computational chemistry offers a powerful tool to investigate the properties of molecules that are difficult to synthesize or handle experimentally. nih.gov For thiophene-3-sulfinic acid, in-silico studies could provide valuable insights where experimental data is lacking.

Future computational research directions could include:

Structural and Electronic Properties: Using Density Functional Theory (DFT) to calculate the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential of the molecule. This would provide predictions about its stability, reactivity, and potential as an electronic material component.

Reaction Mechanisms: Modeling potential synthetic routes and reactivity patterns to predict reaction outcomes and guide experimental design. For instance, computational studies could help identify selective conditions for the oxidation of 3-thiophenethiol.

Material Properties: Simulating the properties of hypothetical polymers or materials incorporating the thiophene-3-sulfinic acid unit to predict their electronic and optical characteristics.

The main challenge is the lack of experimental data to benchmark and validate the computational models, which is a critical step in ensuring the accuracy of theoretical predictions.

Interdisciplinary Research Frontiers (excluding biological/clinical)

Excluding biological applications, the potential interdisciplinary frontiers for thiophene-3-sulfinic acid are tied to materials science and organic electronics. The unique combination of an electron-rich, aromatic thiophene ring with the versatile sulfinic acid functional group could be of interest in several areas.

Emerging research frontiers could involve:

Organic Electronics: As a precursor to sulfone-containing thiophenes. Thiophene-S,S-dioxides (sulfones) have been investigated as electron-accepting units in organic semiconductors. A reliable route from thiophene-3-sulfinic acid to the corresponding sulfone could open up new material design strategies.

Functional Surfaces: The sulfinic acid group could be used to anchor thiophene units onto surfaces, for example, to modify the properties of metal oxides or other materials.

Redox-Active Materials: The potential for the sulfinic acid group to undergo redox reactions could be exploited in the design of new redox-active materials or electrolytes.

The overarching challenge remains the same: the fundamental chemistry of thiophene-3-sulfinic acid, from its synthesis to its basic reactivity, is not yet established. Progress in any of these advanced and interdisciplinary areas is contingent on first addressing these foundational chemical questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.